![molecular formula C11H22N2O2 B13961321 1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)
1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.305 g/mol . This compound is known for its unique structure, which includes a cyclobutylamino group and a carbamate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:
Cyclobutylamine+tert-Butyl chloroformate→1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学的研究の応用
1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-methylaminoethyl)carbamate
Uniqueness
1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate is unique due to its cyclobutylamino group, which imparts distinct chemical and biological properties
特性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
tert-butyl N-[2-(cyclobutylamino)ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-7-12-9-5-4-6-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChIキー |
NKLIGSIFUNUMKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCNC1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


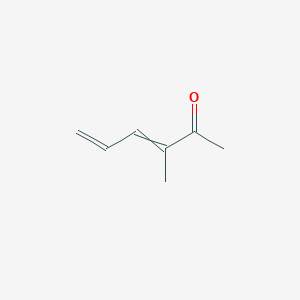

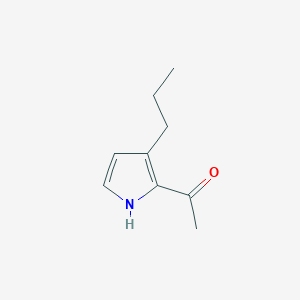
![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
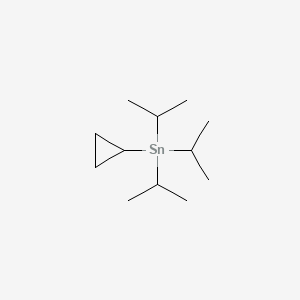

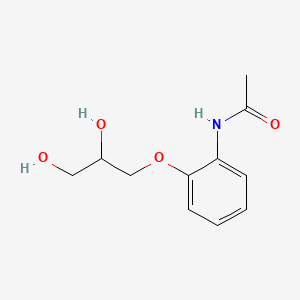

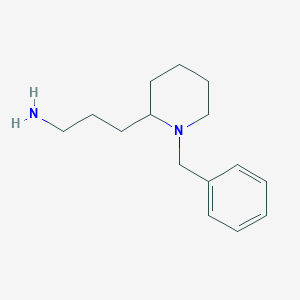
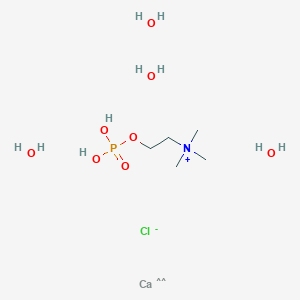
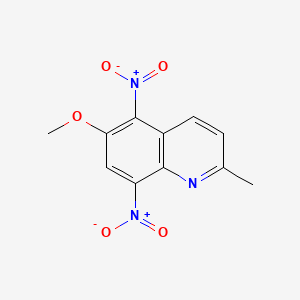


![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
